Phenol, 2-methoxy-6-(methoxymethyl)-

Catalog No.
S14892108
CAS No.
104199-12-4
M.F
C9H12O3
M. Wt
168.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenol, 2-methoxy-6-(methoxymethyl)-

CAS Number

104199-12-4

Product Name

Phenol, 2-methoxy-6-(methoxymethyl)-

IUPAC Name

2-methoxy-6-(methoxymethyl)phenol

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C9H12O3/c1-11-6-7-4-3-5-8(12-2)9(7)10/h3-5,10H,6H2,1-2H3

InChI Key

MACQXAUZAJMYSO-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C(=CC=C1)OC)O

Phenol, 2-methoxy-6-(methoxymethyl)-, also known as 2-methoxy-4-(methoxymethyl)phenol, is an organic compound with the molecular formula C9H12O3C_9H_{12}O_3 and a molecular weight of approximately 168.19 g/mol. This compound features a methoxy group (-OCH₃) and a methoxymethyl group (-OCH₂-CH₃) attached to a phenolic ring. It is characterized by its aromatic structure, which contributes to its chemical reactivity and biological properties.

Typical of phenolic compounds:

  • Substitution Reactions: The hydroxyl group can undergo electrophilic aromatic substitution, allowing for further functionalization of the aromatic ring.
  • Methylation: The methoxy group can be involved in methylation reactions, potentially leading to the formation of more complex ethers.
  • Oxidation: Under certain conditions, the compound may oxidize to form quinones or other oxidized phenolic structures.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating more complex molecules.

The biological activity of phenolic compounds is well-documented. Phenol, 2-methoxy-6-(methoxymethyl)- exhibits potential antioxidant properties due to the presence of hydroxyl groups that can donate electrons and neutralize free radicals. Additionally, similar compounds have been studied for their antimicrobial and anti-inflammatory activities. Research indicates that such phenolic compounds may play a role in modulating various biological pathways, contributing to their therapeutic potential.

Synthesis of phenol, 2-methoxy-6-(methoxymethyl)- can be achieved through several methods:

  • Methylation of Phenol: Starting from phenol, methylation can be performed using methyl iodide in the presence of a base to introduce methoxy groups.
  • Methoxymethylation: The introduction of the methoxymethyl group can be accomplished through reactions involving formaldehyde and methanol under acidic or basic conditions.
  • Starting Material Utilization: Compounds such as eugenol or guaiacol can serve as precursors for synthesizing this compound through various coupling reactions or modifications involving nucleophilic substitutions.

These methods allow for the tailored synthesis of the compound with specific functional groups.

Phenol, 2-methoxy-6-(methoxymethyl)- finds applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it may be explored as a lead compound for developing new drugs with antioxidant or antimicrobial properties.
  • Cosmetics: Its potential skin benefits make it suitable for incorporation into cosmetic formulations.
  • Agriculture: Phenolic compounds are often studied for their role in plant defense mechanisms and may be used as natural pesticides or growth regulators.

Interaction studies involving phenol derivatives often focus on their behavior in biological systems:

  • Protein Binding: Investigations into how these compounds interact with proteins can provide insight into their mechanism of action.
  • Cellular Uptake: Studies assessing how effectively these compounds penetrate cellular membranes are crucial for understanding their bioavailability.
  • Synergistic Effects: Research may also explore how this compound interacts with other therapeutic agents to enhance efficacy or reduce toxicity.

Such studies are essential for evaluating the safety and effectiveness of phenolic compounds in various applications.

Similar Compounds

Several compounds share structural similarities with phenol, 2-methoxy-6-(methoxymethyl)-. Here is a comparison highlighting their uniqueness:

Compound NameFormulaUnique Features
2-Methoxy-4-methoxymethylphenolC9H12O3Contains two methoxy groups; used in cosmetics .
2-Methoxy-6-methylphenolC8H10O2Has a methyl group instead of methoxymethyl; utilized in flavoring .
GuaiacolC7H8O3A natural product derived from lignin; known for its antiseptic properties .
EugenolC10H12O2Found in clove oil; exhibits analgesic properties .

Phenol, 2-methoxy-6-(methoxymethyl)- stands out due to its specific combination of methoxy and methoxymethyl groups, which influence its reactivity and biological activity compared to these similar compounds.

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

168.078644241 g/mol

Monoisotopic Mass

168.078644241 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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